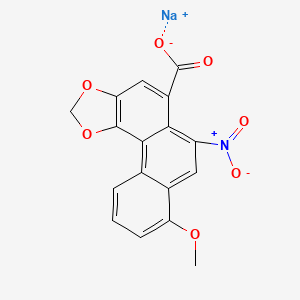

Aristolochic acid sodium salt

Description

Evolution of Scientific Understanding Pertaining to Aristolochic Acids

The scientific journey to understand aristolochic acids has been marked by a transition from initial investigations of their traditional uses to the discovery of their profound toxicity. For centuries, plants from the Aristolochia genus were utilized in various herbal remedies. wikipedia.orgkrcp-ksn.org However, the mid-20th century saw the beginning of systematic scientific inquiry into the chemical constituents of these plants. In 1953, researchers isolated aristolochic acids from several Aristolochia species and determined their concentrations. acs.org Subsequent work in the following years led to the elucidation of the chemical structures of several of these acids. acs.org

A pivotal moment in the scientific understanding of aristolochic acids came with the investigation into a mysterious kidney disease in the 1950s known as Balkan endemic nephropathy (BEN). wikipedia.org This slowly progressing condition was eventually linked to the consumption of aristolochic acid, possibly through the contamination of wheat flour with seeds from Aristolochia clematitis, a common weed in the Balkan region. wikipedia.orgacs.org

The 1990s brought another critical development with the emergence of "Chinese herbs nephropathy" (CHN). mdpi.comwikipedia.org In Belgium, a group of women developed rapid kidney failure after consuming a weight-loss supplement. wikipedia.org Investigations revealed that the supplement contained Aristolochia fangchi, which had been mistakenly substituted for another herb. nih.gov This incident led to the definitive identification of aristolochic acid as the causative agent for this specific type of kidney disease, which is now more accurately termed aristolochic acid nephropathy (AAN). mdpi.comnih.govunirioja.es

Further research solidified the link between aristolochic acid exposure and urothelial cancers. nih.gov The International Agency for Research on Cancer (IARC), a branch of the World Health Organization, classified aristolochic acids as Group 1 human carcinogens. nih.govplos.org This classification is based on sufficient evidence of carcinogenicity in humans, supported by mechanistic data demonstrating that aristolochic acids are the carcinogenic agents in the botanical products containing them. nih.gov The carcinogenic effects are thought to stem from the mutation of the TP53 tumor suppressor gene, a characteristic molecular signature of aristolochic acid-induced cancers. wikipedia.org

The evolution of scientific understanding has been a gradual process of connecting the dots between traditional herbal remedies, specific kidney pathologies, and the underlying molecular mechanisms of toxicity. This journey has transformed the perception of aristolochic acids from components of traditional medicine to potent nephrotoxins and carcinogens.

Global Research Trends and Milestones in Aristolochic Acid Studies

Research into aristolochic acids has evolved through distinct phases, reflecting the growing awareness of their health risks. A bibliometric analysis of research articles published between 1957 and 2017 identified three main stages in the history of aristolochic acid research. nih.govnih.govplos.org

Phase I (1957–1981): The Foundational Stage. This initial period was characterized by the isolation and structural elucidation of aristolochic acids. nih.govplos.org Research was primarily focused on the basic chemistry and pharmacology of these compounds. Early studies also noted their potential anti-tumor properties, although these investigations were later overshadowed by toxicity concerns. plos.orgaacrjournals.org

Phase II (1982–1999): The Rise of Toxicity Concerns. This phase saw a slight increase in the number of publications and a shift in research focus. plos.org The key event during this period was the identification of aristolochic acid as the cause of "Chinese herbs nephropathy" in the early 1990s. wikipedia.orgnih.gov This discovery spurred a wave of research into the nephrotoxic effects of these compounds.

Phase III (2000–2017): Explosive Growth and Mechanistic Insights. The number of research articles on aristolochic acids grew exponentially during this period. plos.org Research delved deeper into the molecular mechanisms of aristolochic acid-induced nephropathy and carcinogenesis. plos.org Significant milestones included the classification of aristolochic acids as human carcinogens by the IARC and the identification of a unique mutational signature in cancers associated with aristolochic acid exposure. nih.govplos.orgwikipedia.org

Geographically, research on aristolochic acids has been a global effort, with significant contributions from countries in Asia, Europe, and North America. researchgate.net The prevalence of traditional medicine use in many Asian countries has made this region a focal point for research and public health interventions. nih.govnih.gov

Below is a table summarizing key milestones in aristolochic acid research:

| Year(s) | Milestone | Significance |

| 1950s | Characterization of Balkan endemic nephropathy (BEN). wikipedia.org | First identification of a widespread kidney disease later linked to aristolochic acid. wikipedia.org |

| 1953 | Isolation and concentration determination of aristolochic acids. acs.org | Foundational chemical research on the compounds. acs.org |

| Early 1990s | Identification of "Chinese herbs nephropathy" (CHN) in Belgium. wikipedia.orgnih.gov | Directly linked aristolochic acid consumption from herbal supplements to rapid kidney failure. wikipedia.orgnih.gov |

| 2000 | IARC classifies herbal remedies containing Aristolochia as carcinogenic to humans. nih.gov | Formal recognition of the cancer risk associated with these plants. nih.gov |

| 2001 | U.S. FDA issues warnings about botanical products containing aristolochic acid. nih.govplos.org | Regulatory action to protect public health. nih.govplos.org |

| 2007 | Scientific consensus grows, favoring aristolochic acid as the cause of Balkan endemic nephropathy. nih.govplos.org | Solidified the link between environmental exposure and a long-standing mysterious illness. nih.govplos.org |

| 2008 | IARC classifies aristolochic acids themselves as carcinogenic to humans. nih.gov | Strengthened the evidence of their carcinogenicity. nih.gov |

| 2012 | IARC categorizes Aristolochic Acid I, Aristolochic Acid II, and aristolactam as proven group 1 human carcinogens. nih.govplos.org | Further specified the carcinogenic components. nih.govplos.org |

| 2013 | Identification of a specific mutational signature in urothelial cancers linked to aristolochic acid. wikipedia.org | Provided a powerful tool for diagnosing and understanding aristolochic acid-related cancers. wikipedia.org |

| 2017 | A study in Science Translational Medicine links aristolochic acids to liver cancer in Asia. nih.govplos.org | Expanded the known cancer risks associated with aristolochic acid exposure. nih.govplos.org |

The global research effort has been instrumental in uncovering the dangers of aristolochic acids and informing regulatory policies worldwide. Despite this progress, ongoing research continues to explore the full extent of their health impacts and to develop strategies for prevention and treatment of associated diseases. krcp-ksn.orgwho.int

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H10NNaO7 |

|---|---|

Molecular Weight |

363.25 g/mol |

IUPAC Name |

sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |

InChI |

InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);/q;+1/p-1 |

InChI Key |

BQVOPWJSBBMGBR-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Ii. Structural Chemistry and Derivative Studies of Aristolochic Acids

Fundamental Structural Features of Aristolochic Acid Sodium Salt

This compound is the sodium salt of aristolochic acid I. scbt.com Aristolochic acids are a class of nitrophenanthrene carboxylic acids. nih.gov The core structure of aristolochic acid I, and by extension its sodium salt, is a phenanthrene (B1679779) ring system. nih.gov Specifically, it is a phenanthrene-1-carboxylic acid substituted with a methylenedioxy group at the 3,4-positions, a methoxy (B1213986) group at the 8-position, and a nitro group at the 10-position. nih.gov The molecular formula for aristolochic acid I is C17H11NO7, and for its sodium salt, it is C17H10NNaO7. scbt.comnih.gov The presence of the nitro group is a key feature, and its reduction is a critical step in the metabolic activation that leads to the formation of DNA adducts. scbt.com

The aristolochic acid family includes several structurally related compounds, with aristolochic acid I and aristolochic acid II being the most prominent. nih.gov The primary structural difference between these two is the presence of an O-methoxy group at the 8-position in aristolochic acid I, which is absent in aristolochic acid II. nih.gov This seemingly minor difference has significant implications for their biological activity. nih.gov

Table 1: Key Structural Features of Aristolochic Acid I

| Feature | Description |

| Core Structure | Phenanthrene |

| Functional Groups | Carboxylic acid at position 5 |

| Methylenedioxy group at positions 3,4 | |

| Methoxy group at position 8 | |

| Nitro group at position 10 | |

| Molecular Formula | C17H11NO7 |

| IUPAC Name | 8-methoxy-6-nitronaphtho[2,1-g] nih.govrsc.orgbenzodioxole-5-carboxylic acid nih.gov |

Characterization of Aristolochic Acid Analogues and Related Metabolites for Research

Research into the biological activities of aristolochic acids has necessitated the characterization of a wide array of analogues and metabolites. These compounds, collectively known as aristolochic acid analogues (AAAs), include aristolactams and 4,5-dioxoaporphines. rsc.orgmdpi.com A 2021 computational analysis identified a chemical space of 238 naturally occurring AAAs. nih.govmdpi.com

Metabolites of aristolochic acids are formed through various enzymatic processes in the body. A key metabolic pathway involves the reduction of the nitro group of aristolochic acids to form N-hydroxylaristolactams. oup.com These can be further metabolized to aristolactams. nih.govmdpi.com For instance, aristolochic acid I is metabolized to aristolactam I. acs.org These aristolactams can be bio-activated by enzymes, leading to the formation of reactive intermediates that can bind to DNA. nih.govmdpi.com

Several analytical techniques are employed to identify and quantify these analogues and metabolites in various samples, including plant materials and biological fluids. jfda-online.comresearchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), such as UHPLC-Q/TOF-MS and UHPLC-QqQ-MS, are powerful tools for this purpose. researchgate.net These methods allow for the separation and identification of different AAAs based on their retention times and mass-to-charge ratios. jfda-online.comresearchgate.net For example, a study using UHPLC-Q/TOF-MS successfully identified 10 different AAAs, including 5 aristolochic acids and 5 aristolactams, in different parts of the Aristolochia contorta fruit. researchgate.net

The synthesis of aristolochic acid analogues and their metabolites is also crucial for research purposes. acs.org Total synthesis approaches, such as those utilizing the Suzuki-Miyaura coupling reaction, have been developed to produce various AAs and their metabolites in sufficient quantities for detailed biological studies. acs.orgnih.gov

Table 2: Examples of Aristolochic Acid Analogues and Metabolites

| Compound Name | Compound Type | Brief Description |

| Aristolochic Acid II | Analogue | Lacks the 8-methoxy group present in Aristolochic Acid I. nih.gov |

| Aristolochic Acid IVa | Analogue | Another naturally occurring analogue. ijbs.com |

| Aristolactam I | Metabolite/Analogue | A major metabolite of Aristolochic Acid I. acs.org |

| Aristolactam BI | Analogue | A widespread aristolactam found in Aristolochia species. acs.org |

| 4,5-Dioxoaporphines | Analogue | A class of compounds structurally related to aristolochic acids. rsc.org |

| N-hydroxyaristolactams | Metabolite | Intermediate metabolite formed by nitroreduction of aristolochic acids. oup.com |

Stereochemical Considerations in the Chemical Biology of Aristolochic Acids

The stereochemistry of aristolochic acid derivatives and their interactions with biological macromolecules like DNA is a critical aspect of their chemical biology. While aristolochic acids themselves are generally considered as planar aromatic molecules, the formation of DNA adducts introduces stereochemical complexity.

Metabolic activation of aristolochic acids leads to the formation of a reactive cyclic aristolactam-nitrenium ion. ijbs.com This electrophilic intermediate can then form covalent bonds with the exocyclic amino groups of purine (B94841) bases in DNA, primarily adenine (B156593) and guanine. oup.com The resulting adducts, such as AL-N⁶-dA (adenine adduct) and AL-N²-dG (guanine adduct), have distinct three-dimensional structures. oup.com

The conformation of these adducts within the DNA double helix is a key determinant of their biological consequences. Studies have shown that the stereochemical and structural features of these adducts influence their recognition and processing by DNA repair machinery. oup.com For example, the linkage between the aristolactam moiety and the purine base can affect the stability of the adduct and its susceptibility to repair. oup.com

Furthermore, the absolute configuration of certain aristolochic acid analogues can be determined using techniques like circular dichroism. For instance, the absolute configuration at the C-4' position of several sesquiterpene esters of aristolochic acid was determined to be R through such studies. acs.org These stereochemical details are vital for understanding the structure-activity relationships of this diverse class of compounds.

Iii. Synthetic Methodologies and Derivatization Strategies for Aristolochic Acids

Total Synthesis Approaches to Aristolochic Acids

The total synthesis of aristolochic acids (AAs) and their metabolites has been achieved through versatile and efficient strategies, most notably employing the Suzuki-Miyaura coupling reaction. This approach allows for the convergent assembly of the complex phenanthrene (B1679779) core structure characteristic of these compounds.

A key element of this synthetic strategy is the preparation of a common precursor for the "A" ring of the aristolochic acid molecule. This precursor is the tetrahydropyranyl ether of 2-nitromethyl-3-iodo-4,5-methylendioxybenzyl alcohol. The synthesis of this crucial intermediate is accomplished in several steps, starting from lithiation of the initial material followed by quenching with dimethylformamide.

The core of the total synthesis involves the Suzuki-Miyaura coupling of this iodinated "A" ring precursor with various benzaldehyde (B42025) 2-boronates, which constitute the "C" ring. This palladium-catalyzed cross-coupling reaction is cleverly designed to be accompanied by an in-situ aldol (B89426) condensation and elimination sequence, which directly forms the central phenanthrene ring system. The reaction typically proceeds smoothly in aqueous dioxane at elevated temperatures.

Following the successful construction of the phenanthrene framework, the final steps involve deprotection of the benzyl (B1604629) alcohol and two subsequent oxidation steps to furnish the desired phenanthrene nitrocarboxylic acids. This synthetic sequence has proven to be highly effective for producing not only the major naturally occurring aristolochic acids I and II but also other analogues like AAs III and IV. The versatility of this method lies in the ability to modify the boronate coupling partner to generate a wide array of aristolochic acid derivatives.

Table 1: Key Steps in the Total Synthesis of Aristolochic Acids via Suzuki-Miyaura Coupling

| Step | Description | Key Reagents/Conditions | Purpose |

| 1 | Preparation of Ring-A Precursor | Butyl lithium, Iodine | Synthesis of 2-nitromethyl-3-iodo-4,5-methylendioxybenzyl alcohol derivative. |

| 2 | Suzuki-Miyaura Coupling / Aldol Condensation | Benzaldehyde 2-boronates, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Cs2CO3) | Formation of the phenanthrene core. |

| 3 | Oxidation of Benzyl Alcohol | MnO2 or CrO3 | Conversion of the alcohol to an aldehyde. |

| 4 | Oxidation of Aldehyde | Sodium chlorite (B76162) (NaClO2) | Formation of the final carboxylic acid group. |

Semi-Synthetic Routes and Structural Modifications of Aristolochic Acid Sodium Salt

Semi-synthetic approaches, starting from aristolochic acids isolated from natural sources, provide a direct route to specific derivatives for biological testing. These modifications are crucial for understanding which parts of the molecule are essential for its activity.

One significant structural modification involves the carboxylic acid group. Research has shown that the conversion of aristolochic acid I (AA-I) into its methyl ester derivative (AA-I methyl ester) leads to a complete loss of its antibacterial activity. This finding suggests that the presence of the free carboxylic acid functional group is essential for this particular biological effect, highlighting its role in molecular interactions with biological targets. The sodium salt form, being an ionized version of the carboxylic acid, retains this crucial feature.

Preparation of Labeled Aristolochic Acid Probes for Mechanistic Studies

To investigate the molecular mechanisms of aristolochic acid toxicity and identify their cellular binding partners, researchers have designed and synthesized various labeled probes. These probes are aristolochic acid molecules that have been chemically modified to include a reporter tag, such as a fluorescent group or a "clickable" chemical handle for subsequent detection or isolation.

One strategy involves introducing a linker molecule at a specific position on the aristolochic acid scaffold that does not significantly interfere with its biological activity. For example, AA I and AA II have been synthesized with an aminopropyloxy group at the 6-position. This amino group serves as an attachment point for fluorescent dyes or other biological markers, creating probes to visualize the distribution of the compounds within cells or tissues.

Another powerful approach is the use of Activity-Based Protein Profiling (ABPP). For this purpose, aristolochic acid probes have been synthesized with a clickable alkyne tag. In one study, two probes, AP1 and AP2, were created by reacting aristolochic acids with propargyl bromide in the presence of potassium carbonate. These alkyne-tagged probes can enter cells and bind to their protein targets. Subsequently, a reporter tag (like a fluorescent dye or biotin) with a complementary azide (B81097) group can be "clicked" onto the alkyne using copper-catalyzed azide-alkyne cycloaddition chemistry. This allows for the identification and isolation of the proteins that aristolochic acid interacts with, providing direct insight into its mechanism of action.

Derivatization for Analytical Standards and Structure-Activity Relationship Investigations

Chemical derivatization of aristolochic acids plays a critical role in two key areas: enhancing analytical detection and systematically probing structure-activity relationships (SAR).

For analytical purposes, derivatization can be used to improve the sensitivity and selectivity of detection methods. A novel pre-column derivatization method for high-performance liquid chromatography (HPLC) has been developed that dramatically increases detection sensitivity. In this method, the nitro group on

Iv. Biosynthesis and Natural Occurrence of Aristolochic Acids

Elucidation of Biosynthetic Pathways of Aristolochic Acids (e.g., from Tyrosine, DOPA)

The biosynthesis of aristolochic acids has been a topic of considerable interest due to their unique chemical structure, which includes both an aryl carboxylic acid and an aryl nitro group—features that are uncommon in natural products. wikipedia.org Early research suggested a biogenetic link to aporphine (B1220529) alkaloids, which are also found in Aristolochia species. researchgate.netcdnsciencepub.com

Feeding studies using radiolabeled compounds in Aristolochia sipho have been instrumental in elucidating the biosynthetic pathway. wikipedia.orgresearchgate.net These studies have shown that tyrosine, L-3,4-dihydroxyphenylalanine (L-DOPA), and dopamine (B1211576) are specific precursors to aristolochic acid I. wikipedia.orgresearchgate.netcdnsciencepub.comresearchgate.net The amino acid tyrosine is a fundamental building block, supplying the C6-C2 units that form the skeleton of related alkaloids like norlaudanosoline. cdnsciencepub.com Tyrosine is metabolized to L-DOPA, which is then converted to dopamine. wikipedia.org

A key finding from these experiments was that the nitro group of aristolochic acid I is derived from the amino group of tyrosine. wikipedia.orgresearchgate.netcdnsciencepub.com This was confirmed through experiments with doubly labeled [3-¹⁴C, ¹⁵N]-tyrosine. wikipedia.org The pathway proceeds through the formation of benzylisoquinoline precursors, such as norlaudanosoline, which are known to be derived from tyrosine. researchgate.netcdnsciencepub.com The condensation of dopamine and 4-hydroxyphenylacetaldehyde, both derived from L-tyrosine, yields (S)-norcoclaurine, a crucial first step in the biosynthesis of many benzylisoquinoline alkaloids. nih.gov

Further studies involving labeled hypothetical precursors in Aristolochia bracteata confirmed the involvement of aporphine intermediates in the pathway from norlaudanosoline to aristolochic acid I. wikipedia.org These experiments supported a sequence involving the oxidative cleavage of the B ring of an aporphine alkaloid structure to yield the characteristic nitro-substituted phenanthrene (B1679779) carboxylic acid of aristolochic acids. wikipedia.orgcdnsciencepub.com

Enzymatic Steps and Precursors Involved in Aristolochic Acid Formation

The biosynthesis of aristolochic acids involves a series of enzymatic reactions that transform simple precursors into the final complex molecules. The pathway is thought to begin with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine. nih.gov

From (S)-norcoclaurine, a series of enzymatic steps, including methylation and hydroxylation, lead to the formation of the critical branch point intermediate (S)-reticuline. nih.gov While the complete enzymatic cascade for aristolochic acid is still under investigation, it is hypothesized to involve several key enzyme families. oup.com A cytochrome P450 enzyme, CYP80G2, has been suggested to play a role in the C-C phenol (B47542) coupling of benzyltetrahydroisoquinolines, a key transformation in the formation of aporphine intermediates. wikipedia.org

The proposed pathway from norlaudanosoline involves several intermediates, including orientaline, orientalinone, and orientalinol, leading to the aporphine prestephanine. wikipedia.orgcdnsciencepub.com Prestephanine is then converted to stephanine, which undergoes an unusual oxidative cleavage of its B ring to form aristolochic acid I. wikipedia.org

Recent transcriptomic and genomic analyses of Asarum heterotropoides and Aristolochia contorta have aimed to identify the specific genes and enzymes involved in this pathway. nih.govoup.comnih.gov These studies have proposed candidate genes for various steps, including those encoding for O-methyltransferases, which are involved in modifying the alkaloid precursors. oup.com However, the precise enzymes responsible for the later, more specific steps in aristolochic acid biosynthesis remain to be fully characterized. oup.comnih.gov

Factors Influencing Aristolochic Acid Content in Plant Matrices

The concentration of aristolochic acids in plants is not static and can be influenced by a variety of factors, including the plant's age, the specific organ, the season, and environmental conditions.

Plant Age and Organ: Studies on Aristolochia contorta have shown that the concentration of aristolochic acids 1 and 2 in the leaves and stems is highest in the first year of growth and decreases significantly with age. researchgate.netfrontiersin.org In contrast, the concentration in the roots tends to be higher than in the leaves or stems and increases in September compared to other times. researchgate.netfrontiersin.org

Seasonal Variation: Seasonal changes also affect aristolochic acid levels. In Aristolochia chilensis, the concentration of aristolochic acid I in the leaves was found to decrease linearly during the spring (October to December), while the concentration of its demethylated derivative, aristolochic acid Ia, increased. nih.gov This suggests enzymatic conversion between different forms of aristolochic acids throughout the season. nih.gov

Environmental Factors: Environmental conditions such as soil pH and carbon dioxide levels can also play a role. The uptake of aristolochic acids by food crops from contaminated soil has been shown to be dependent on soil pH, with more acidic environments potentially leading to higher uptake. mit.edu

A study on Aristolochia contorta grown under elevated CO2 levels found that younger plants (1- and 2-year-olds) exhibited increased concentrations of aristolochic acids in their aboveground tissues. nih.gov This suggests that future climate conditions could alter the chemical defense strategies of these plants. nih.gov Furthermore, the decay of Aristolochia plants can release aristolochic acids into the soil, where they can persist and be taken up by other plants, including agricultural crops. mit.edumdpi.com

Table of Compounds Mentioned

V. Advanced Analytical Methodologies for Aristolochic Acid Detection and Quantification

Chromatographic Techniques (HPLC, UPLC, GC) for Aristolochic Acid Analysis

Chromatographic methods are the cornerstone for the separation and quantification of aristolochic acids (AAs). High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely employed techniques due to their high resolution and efficiency in separating structurally similar AA analogues. nih.govsemanticscholar.org Gas chromatography (GC) has also been explored, often requiring derivatization of the AAs to increase their volatility. researchgate.net

The development of robust analytical methods is essential for accurately determining AA levels in various samples, including botanical materials, dietary supplements, and biological fluids. oup.comnih.gov Method validation ensures the reliability of the results and typically involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).

For instance, an HPLC method for analyzing aristolochic acid in different species of the Aristolochiaceae family demonstrated good linearity in the concentration range of 0.4–2.0 μ g/spot . researchgate.net The LOD and LOQ for this method were reported to be 62.841 ng/spot and 209.47 ng/spot, respectively. researchgate.net Another study developed a rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for determining AA I and AA II in herbal products and biological fluids, with a determination time of less than 10 minutes. nih.gov The accuracy of this method, tested by spiking rat serum with known concentrations of AAs, showed recoveries ranging from 76.5% to 92.9%. nih.gov

The choice of extraction method is also a critical step in method development. Techniques such as solid-phase extraction (SPE) are often employed to clean up and concentrate AAs from complex matrices before chromatographic analysis. researchgate.netnih.gov

Table 1: Comparison of HPLC and UPLC Method Parameters for Aristolochic Acid Analysis

| Parameter | HPLC Method researchgate.net | UPLC-MS/MS Method nih.gov | HPLC-UV Method oup.com |

| Linearity Range | 0.4–2.0 μ g/spot | Not specified | Approx. 2 to 32 μg/g |

| Limit of Detection (LOD) | 62.841 ng/spot | 0.14 ng/mL (AA I), 0.26 ng/mL (AA II) | Not specified |

| Limit of Quantification (LOQ) | 209.47 ng/spot | Not specified | Not specified |

| Accuracy (Recovery) | Not specified | 76.5–92.9% in rat serum | 100–104% in botanicals |

| Precision (RSD) | Not specified | < 5.74% | 2.44–8.26% |

| Matrix | Aristolochia indica, Apama siliquosa | Herbal products, biological fluids | Botanical species, dietary supplements |

This table is generated based on the provided text and may not be exhaustive.

To enhance the specificity and confidence in identification, HPLC and UPLC systems are often coupled with photodiode array (PDA) or diode array detectors (DAD). nih.govwiley.com LC-DAD allows for the acquisition of UV-Vis spectra of the eluting peaks, which can be compared to the spectra of known standards for confirmation. This is particularly useful for distinguishing between different AA analogues that may have similar retention times. ingentaconnect.comdntb.gov.ua

One study utilized an LC/DAD-UV/MS method for the rapid detection of aristolochic acid in plant preparations. wiley.com Another developed an HPLC-DAD method for identifying and quantifying AAs in Aristolochia chilensis, where the UV-Vis spectra for each detected acid were included in the analysis. nih.gov

Mass Spectrometry Approaches (LC-MS/MS, HRMS) for Aristolochic Acid Profiling

Mass spectrometry (MS) coupled with liquid chromatography is a powerful tool for the analysis of aristolochic acids, offering unparalleled sensitivity and selectivity. jfda-online.com Techniques like tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are instrumental in both quantifying known AAs and identifying novel analogues. nih.govijbs.com

Electrospray ionization (ESI) is a commonly used ionization technique for AAs, often in the positive ion mode. nih.govresearchgate.net The choice of mobile phase additives, such as ammonium (B1175870) acetate (B1210297), can significantly enhance the formation of specific precursor ions, like the [M+NH4]+ adduct, which is often selected for MS/MS analysis. researchgate.netjfda-online.com

The fragmentation patterns of AAs in MS/MS provide valuable structural information. For instance, the collision-induced dissociation (CID) of the [M+NH4]+ precursor ion of AA-I (m/z 359) and AA-II (m/z 329) leads to characteristic product ions that can be used for their specific detection and quantification. jfda-online.com A common fragmentation pathway involves the loss of ammonia (B1221849) and carbon dioxide, resulting in product ions at m/z 298 for AA-I and m/z 268 for AA-II. jfda-online.com The analysis of these fragmentation rules allows for the characterization of a wide range of AA analogues in different plant species. nih.gov

Table 2: Common Precursor and Product Ions in LC-MS/MS Analysis of Aristolochic Acids I & II

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Aristolochic Acid I | 359 ([M+NH4]+) | 298 ([(M+NH4)-NH3-CO2]+) | jfda-online.com |

| Aristolochic Acid II | 329 ([M+NH4]+) | 268 ([(M+NH4)-NH3-CO2]+) | jfda-online.com |

This table is generated based on the provided text and may not be exhaustive.

Isotope dilution mass spectrometry is considered a gold standard for highly accurate and precise quantification. researchgate.net This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. By measuring the ratio of the native analyte to the labeled standard, precise quantification can be achieved, compensating for variations in sample preparation and instrument response.

This technique has been successfully applied to quantify AA-DNA adducts in biological samples, providing crucial insights into the mechanisms of AA-induced toxicity. researchgate.netuni-konstanz.de It has also been used to develop and validate sensitive and selective LC-MS/MS methods for the quantification of biomarkers of AA exposure, such as N6-formyl-lysine. acs.orgnih.gov

Spectroscopic Methods (NMR, UV-Vis, IR) in Aristolochic Acid Characterization

Spectroscopic techniques play a vital role in the structural elucidation and characterization of aristolochic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, is a powerful tool for the unambiguous structure determination of AAs. nih.govcolab.ws It provides detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.govingentaconnect.com Two-dimensional NMR techniques, such as HSQC, HMBC, and COSY, are used to establish the connectivity between different atoms, further aiding in structural elucidation. dntb.gov.ua

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is routinely used for the detection and quantification of AAs, often in conjunction with HPLC. nih.govmdpi.com Aristolochic acids exhibit characteristic UV absorption maxima due to their phenanthrene (B1679779) chromophore. For example, aristolochic acid I has been reported to have absorption maxima around 250 nm, 320 nm, and 390 nm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the AA molecule. ingentaconnect.comsqu.edu.om Characteristic IR absorption bands for AAs include those corresponding to the carboxylic acid carbonyl group (C=O), the nitro group (NO2), and aromatic C-H bonds. ingentaconnect.comsqu.edu.om

Table 3: Spectroscopic Data for Characterization of Aristolochic Acids

| Spectroscopic Technique | Characteristic Features | Reference |

| NMR (1H) | Signals for aromatic protons, methoxy (B1213986) groups, and methylenedioxy protons. | nih.govingentaconnect.com |

| NMR (13C) | Signals for carbonyl carbon, aromatic carbons, and methoxy/methylenedioxy carbons. | dntb.gov.ua |

| UV-Vis | Absorption maxima typically around 250, 320, and 390 nm. | nih.govsqu.edu.om |

| IR | Absorption bands for C=O (carbonyl), NO2 (nitro), and aromatic C-H groups. | ingentaconnect.comsqu.edu.om |

This table is generated based on the provided text and may not be exhaustive.

Immunoanalytical Techniques for Aristolochic Acid Detection

Immunoanalytical techniques, which utilize the specific binding between an antibody and an antigen, offer rapid, sensitive, and high-throughput screening of aristolochic acids. These methods are particularly valuable for analyzing large numbers of samples in food safety and environmental monitoring. Key immunoanalytical approaches include the Enzyme-Linked Immunosorbent Assay (ELISA) and various biosensor formats.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely adopted plate-based assay for quantifying aristolochic acids. The development of these assays relies on producing antibodies that can specifically recognize AAs. Both polyclonal and monoclonal antibodies have been successfully generated for this purpose. acs.org

Polyclonal Antibodies: Researchers have produced polyclonal antibodies by immunizing rabbits with aristolochic acid conjugated to carrier proteins like ovalbumin (OVA) or keyhole limpet hemocyanin (KLH). acs.org Competitive indirect ELISA (ciELISA) formats using these antibodies have demonstrated high sensitivity, with 50% inhibition concentration (IC50) values of 1.2 ng/mL for an AA mixture, 0.7 ng/mL for aristolochic acid I (AA-I), and 18 ng/mL for aristolochic acid II (AA-II). acs.org

Monoclonal Antibodies (mAbs): For higher specificity and consistency, monoclonal antibodies are preferred. A highly specific and sensitive mAb (designated 2A8) was developed, leading to an indirect competitive ELISA (ic-ELISA) with an IC50 of 5.02 ng/mL for AA-I. tandfonline.comtandfonline.com Another study developed a broad-specificity mAb (5H5) that showed high and uniform affinity for several AA analogues, with IC50 values of 0.03 ng/mL for AAA, 0.06 ng/mL for AAB, 0.05 ng/mL for AAC, and 0.03 ng/mL for AAD. nih.gov

Assay Formats: Besides traditional ELISA, other formats like chemiluminescent immunoassays (CLEIA) have been developed, showing an IC50 value of 1.8 ng/mL and a limit of detection (LOD) of 0.4 ng/mL for AA-I. nih.gov

Immunochromatographic and Biosensor-Based Techniques

To meet the need for on-site and rapid testing, immuno-based strip tests and biosensors have been engineered.

Immunochromatographic Assay (ICA): A lateral-flow ICA strip based on the 2A8 monoclonal antibody allows for the rapid, visual detection of AA-I in herbal samples within 5 minutes. tandfonline.comtandfonline.com This strip has a visual limit of detection of 0.25 µg/g and a cut-off limit of 0.5 µg/g, making it suitable for mass screening. tandfonline.comtandfonline.com

Piezoelectric Immunosensors: An innovative approach involves a piezoelectric immunosensor with a recognition layer made of magnetic carbon nanocomposites. bohrium.comresearchgate.net These sensors have achieved detection limits as low as 10 ng/mL for AA, offering a highly sensitive and selective detection method. bohrium.comresearchgate.net

PCR-Lateral Flow Immunochromatographic Assay (PCR-LFA): An indirect detection method, PCR-LFA, was developed to identify the presence of Aristolochia plant species by targeting a specific nucleotide signature. nih.gov This serves as a screening tool to identify products at risk of containing aristolochic acids. nih.gov

The table below summarizes the performance of various immunoanalytical techniques for aristolochic acid detection.

| Technique | Antibody Type | Target Analyte(s) | IC50 / Detection Limit | Matrix | Reference |

|---|---|---|---|---|---|

| Competitive Indirect ELISA (ciELISA) | Polyclonal | AA-I / AA-II | IC50: 0.7 ng/mL (AA-I), 18 ng/mL (AA-II) | Herbal Medicine | acs.org |

| Indirect Competitive ELISA (ic-ELISA) | Monoclonal (2A8) | AA-I | IC50: 5.02 ng/mL | Herbs | tandfonline.comtandfonline.com |

| Immunochromatographic Strip (ICA) | Monoclonal (2A8) | AA-I | LOD: 0.25 µg/g | Herbs | tandfonline.comtandfonline.com |

| Broad-Specificity ELISA | Monoclonal (5H5) | AAs (A, B, C, D) | LOD: 0.04-0.11 µg/kg | Flour, Soil | nih.gov |

| Chemiluminescent Immunoassay (CLEIA) | Monoclonal | AA-I | LOD: 0.4 ng/mL | Food Products | nih.gov |

| Piezoelectric Immunosensor | - | AA | LOD: 10 ng/mL | Dietary Supplements | bohrium.comresearchgate.net |

Sample Preparation Strategies for Complex Biological and Environmental Matrices

The accurate quantification of aristolochic acid sodium salt and related compounds is highly dependent on the efficiency of the sample preparation process. The goal is to extract the target analytes from complex matrices such as plant tissues, soil, and biological fluids, while removing interfering substances that could compromise the analytical results.

Common extraction techniques include:

Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of AAs from solid samples. It has been effectively used for plant and vegetable samples with extraction solvents like methanol/water/formic acid (80:18:2; v/v/v). mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a classic method used to separate compounds based on their relative solubilities in two different immiscible liquids. It has been evaluated for biological samples, using solvents such as ethyl acetate and chloroform. d-nb.info

Solid-Phase Extraction (SPE): SPE is a widely used clean-up technique that separates components of a mixture according to their physical and chemical properties. It is frequently employed after an initial extraction step to enrich AAs and remove impurities from herbal, soil, and grain samples. acs.orgnih.gov

Electromembrane Extraction (EME): A more recent and specialized technique, EME uses an electrical field to drive charged analytes from a sample solution through a supported liquid membrane into a clean acceptor solution. mdpi.com This method has been successfully applied to extract AAs from urine and whole blood, with a linear range of 10–1000 ng/mL and detection limits around 2.7–2.9 ng/mL. mdpi.comnih.gov

For certain analytical methods, a chemical derivatization step is included in the sample preparation. For instance, to enhance detection by HPLC with fluorescence detection (HPLC-FLD), non-fluorescent AAs are often reduced to fluorescent aristolactams using zinc powder and an acid (Zn/H+). acs.orgnih.gov

The following table outlines various sample preparation strategies for different matrices.

| Matrix | Extraction/Cleanup Method | Key Details | Reference |

|---|---|---|---|

| Soil, Corn, Wheat | Ultrasound-Assisted Extraction + SPE | Solvent: Methanol/water/acetic acid. Includes Zn/H+ reduction to fluorescent aristolactams. | acs.orgnih.gov |

| Vegetables (Lettuce, Celery) | Ultrasonic Extraction | Solvent: Methanol/water/formic acid. Followed by centrifugation and filtration. | mdpi.com |

| Rat Plasma | Protein Precipitation / LLE | Compared protein precipitation (methanol/acetonitrile) with LLE (ethyl acetate/chloroform). | d-nb.info |

| Urine | Electromembrane Extraction (EME) | Provides high purification with LODs of 2.7 ng/mL (AAI) and 2.9 ng/mL (AAII). | mdpi.com |

| Human FFPE Tissues | Enzymatic Digestion + Protein Precipitation | For analysis of dA-AAI (DNA adducts); involves DNA isolation and enzymatic digestion. | biorxiv.orgbiorxiv.org |

Quality Assurance and Quality Control in Aristolochic Acid Analytical Research

Ensuring the reliability, accuracy, and comparability of data is paramount in the analysis of aristolochic acids, given the significant health implications. A robust Quality Assurance (QA) and Quality Control (QC) framework is essential for any laboratory conducting such tests. nih.gov This framework is built upon three core components: comprehensive method validation, the use of certified reference materials, and participation in inter-laboratory studies.

Method Validation

Before an analytical method is used for routine analysis, it must undergo rigorous validation to demonstrate its suitability for the intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. Calibration curves for AA analysis typically show high correlation coefficients (>0.998). nih.govnih.gov

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. For AA-I, mean recoveries have been reported between 100-103% at the 2 µg/g level and 104% at the 30 µg/g level. oup.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD). For AA-I analysis, intra-laboratory precision (repeatability) RSD values range from 2.44% to 8.26%. oup.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. mdpi.comresearchgate.net For a method analyzing AA-I in botanicals, the desired LOQ was 2 µg/g. nih.gov

Certified Reference Materials (CRMs)

The use of CRMs is fundamental to establishing traceability and ensuring the accuracy of measurements. CRMs are highly characterized and certified materials with a known concentration of the analyte. Primary reference standards for aristolochic acid I and aristolochic acid II are available from major pharmacopoeias and chemical suppliers, such as the European Pharmacopoeia (Ph. Eur.). sigmaaldrich.comlgcstandards.commade-in-china.comcarlroth.comphytolab.com These standards are used to prepare calibration standards and quality control samples to verify the performance of the analytical system. nih.govnih.gov

Inter-laboratory Studies

Participation in inter-laboratory (or collaborative) studies is a crucial element of external quality control. In these studies, multiple laboratories analyze the same blind duplicate samples to assess the reproducibility of a method. A collaborative study for an LC-UV method for AA-I determination involved ten laboratories and found the relative standard deviation for reproducibility (RSDR) to range from 5.42% to 19.8% across various materials. nih.govnih.gov Such studies are vital for standardizing methods and ensuring that results from different laboratories are comparable.

The table below provides a summary of reported validation parameters for aristolochic acid analysis.

| Validation Parameter | Method | Reported Value(s) | Reference |

|---|---|---|---|

| Linearity (Correlation Coefficient) | LC-UV | > 0.998 | nih.govnih.gov |

| Precision (Repeatability, RSDr) | LC-UV | 1.72% to 16.3% | nih.govnih.gov |

| Precision (Reproducibility, RSDR) | LC-UV | 5.42% to 19.8% | nih.govnih.gov |

| Recovery | LC-UV | 100% - 104% | oup.com |

| Accuracy (Intra & Inter-batch) | LC-MS/MS (for dA-AAI) | Variation < 15% | biorxiv.orgbiorxiv.org |

Vi. Molecular Mechanisms of Aristolochic Acid Interactions with Biological Systems

DNA Adduct Formation and Repair Dynamics of Aristolochic Acids

The genotoxicity of aristolochic acids (AAs) is fundamentally linked to their ability to form covalent adducts with DNA. This process is not direct; it necessitates metabolic activation to generate a reactive species that can bind to DNA, initiating the cascade of events leading to mutagenesis and carcinogenesis.

Characterization of Specific Aristolochic Acid-DNA Adducts (e.g., dA-AAI, dG-AAI)

Following metabolic activation, aristolochic acids form covalent bonds predominantly with the purine (B94841) bases of DNA, adenine (B156593) and guanine. The most significant and well-characterized of these are 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AAI). These adducts arise from the reaction of the cyclic N-acylnitrenium ion of aristolochic acid with the exocyclic amino groups of these purine bases. The formation of these adducts is a critical initiating event in the mutagenic and carcinogenic pathways associated with aristolochic acids. Notably, the dA-AAI adduct exhibits significant persistence in tissues such as the kidney, which is a key factor in the long-term risk of cancer development. The precise structures of these adducts have been elucidated through advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Major Aristolochic Acid-DNA Adducts

| Adduct Name | DNA Base | Site of Adduction |

|---|---|---|

| 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) | Adenine | N6 |

Role of Nitroreduction and Cytochrome P450 Enzymes in Bioactivation of Aristolochic Acids

The conversion of aristolochic acids into their DNA-reactive form is a multi-step metabolic process. A critical step in this bioactivation is the reduction of the nitro group of aristolochic acid. This reaction is catalyzed by a variety of cytosolic and microsomal nitroreductases, including key members of the cytochrome P450 (CYP) enzyme family. Specifically, CYP1A1 and CYP1A2 have been identified as playing a significant role in the reductive activation of aristolochic acid I. This enzymatic reduction generates a series of reactive intermediates, ultimately leading to the formation of a cyclic N-acylnitrenium ion. This highly electrophilic molecule is then capable of attacking nucleophilic sites on DNA, resulting in the formation of the characteristic DNA adducts. Consequently, the expression levels and activity of these metabolic enzymes can be a significant determinant of an individual's susceptibility to the toxic effects of aristolochic acids.

Nucleotide Excision Repair Pathway Efficacy against Aristolochic Acid Adducts

The primary cellular defense mechanism for repairing the bulky DNA lesions caused by aristolochic acids is the nucleotide excision repair (NER) pathway. The NER system is responsible for recognizing and removing a broad spectrum of DNA adducts that distort the helical structure of DNA, including those formed by aristolochic acids. However, the efficiency of the NER pathway in repairing these specific adducts is not uniform. Research has demonstrated that the dG-AAI adduct is repaired more readily by the NER system compared to the dA-AAI adduct. This differential repair efficiency leads to the greater persistence of the dA-AAI adduct within tissues, which is considered a crucial factor in the potent mutagenicity and carcinogenicity of aristolochic acids. The persistence of these unrepaired adducts can result in mispairing during DNA replication, leading to a characteristic mutational signature of A:T to T:A transversions.

Perturbations of Cellular Signaling Pathways by Aristolochic Acids

The cellular damage initiated by aristolochic acid-induced DNA and protein adducts triggers a complex web of responses involving numerous cellular signaling pathways. The perturbation of these pathways is a critical component of the toxic and carcinogenic mechanisms of aristolochic acids.

Modulation of Transcription Factors (e.g., p53, NF-κB, STAT3)

Aristolochic acids have been demonstrated to modulate the activity of several key transcription factors that govern fundamental cellular processes such as cell cycle progression, inflammation, and apoptosis. The tumor suppressor protein p53, a central regulator of genomic integrity, is frequently activated in response to the DNA damage inflicted by aristolochic acids. This activation can initiate cell cycle arrest, allowing time for DNA repair, or trigger apoptosis if the damage is irreparable. However, under conditions of chronic exposure, aristolochic acids can lead to mutations in the TP53 gene itself, which is a characteristic feature of aristolochic acid-induced cancers.

Furthermore, aristolochic acids can influence inflammatory pathways through the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3). The activation of these pathways can contribute to the persistent inflammation seen in conditions like aristolochic acid nephropathy and can foster a microenvironment that is conducive to tumor development.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Aristolochic acid sodium salt |

| Aristolochic acids |

| 7-(deoxyadenosin-N6-yl)aristolactam I |

| 7-(deoxyguanosin-N2-yl)aristolactam I |

| Aristolochic acid I |

| p53 |

| NF-κB |

| STAT3 |

| Cytochrome P450 |

| Cytochrome P450 1A1 |

Disruption of Cell Cycle Checkpoints and Apoptosis Induction

Aristolochic acid I (AAI) has been shown to interfere with the normal progression of the cell cycle, primarily inducing cell cycle arrest at the G2/M phase in renal epithelial cells. nih.govscispace.com This arrest is a response to the DNA damage caused by the compound. nih.govscispace.com The underlying mechanism can involve the activation of the DNA damage checkpoint pathway, including the ATM-Chk2-p53-p21 signaling cascade. nih.gov However, some studies in porcine proximal tubular epithelial cells (LLC-PK1) suggest that AAI can induce DNA damage and G2/M arrest through a p53-independent pathway. scispace.com In human HCT116 cells, the induction of CDKN1A, a key cell cycle inhibitor, was found to be dependent on the presence of functional TP53. kcl.ac.uk

At higher concentrations, AAI exposure transitions from causing cell cycle arrest to inducing programmed cell death, or apoptosis. nih.gov This apoptotic response is marked by the activation of key executioner enzymes, caspase 3 and caspase 7. kcl.ac.ukjfda-online.comjfda-online.commedcraveonline.com The induction of apoptosis by AAs involves the stimulated expression of several pro-apoptotic genes, such as BAX, BCL2L2, and various caspases (CASP3). medcraveonline.com The apoptotic signaling, as measured by caspase-3 and -7 activity, has been shown to be TP53-dependent in certain cell lines. kcl.ac.uk Furthermore, the activation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2 and p38, plays a crucial role in mediating both the G2/M checkpoint arrest and the subsequent apoptosis. nih.govmedcraveonline.com

Table 1: Effects of Aristolochic Acid I on Cell Cycle and Apoptosis

| Cellular Process | Key Findings | Associated Pathways/Molecules | Reference |

|---|---|---|---|

| Cell Cycle Arrest | Induces arrest at the G2/M phase in renal epithelial cells. | ATM-Chk2-p53-p21, p53-independent pathways, CDKN1A | nih.govscispace.comkcl.ac.uk |

| Apoptosis Induction | Occurs at higher AAI concentrations, leading to programmed cell death. | Caspase-3, Caspase-7, BAX, BCL2L2 | nih.govjfda-online.comjfda-online.commedcraveonline.com |

| Signaling Pathways | MAP kinases are central mediators of AAI-induced effects. | ERK1/2, p38 | nih.govmedcraveonline.com |

Mitochondrial Dysfunction and Bioenergetic Alterations Mediated by Aristolochic Acids

Mitochondria are primary targets of AAI toxicity, and mitochondrial dysfunction is a critical factor in the pathogenesis of aristolochic acid nephropathy (AAN). mdpi.comnih.govresearchgate.net Exposure to AAI leads to extensive damage to mitochondrial DNA (mtDNA), which impairs the organelle's ability to function correctly. mdpi.comiberoamjmed.com This is particularly detrimental to proximal tubule cells in the kidney, which have high mitochondrial densities and are heavily reliant on mitochondrial energy production. mdpi.comiberoamjmed.com

The bioenergetic function of the cell is severely compromised following AAI exposure. iberoamjmed.com Research findings consistently demonstrate that AAI treatment results in:

A reduction in the mitochondrial membrane potential (MMP) . mdpi.comnih.govmdpi.com

A significant decrease in adenosine (B11128) triphosphate (ATP) production . mdpi.comnih.goviberoamjmed.commdpi.com

A lower mitochondrial DNA (mtDNA) copy number , suggesting impaired replication. mdpi.comnih.govmdpi.com

Inhibition of the electron transport chain , specifically reducing the activity of complex I. mdpi.com

Physical damage to mitochondria , including swelling observed under electron microscopy. mdpi.comtandfonline.com

An increase in intracellular calcium (Ca2+) concentration and the release of cytochrome C, a key step in initiating the intrinsic apoptotic pathway. mdpi.com

These alterations disrupt cellular energy metabolism and contribute directly to the cell death and organ damage characteristic of AAI toxicity. nih.goviberoamjmed.com

Table 2: Mitochondrial Parameters Affected by Aristolochic Acid I

| Parameter | Effect of AAI Exposure | Reference |

|---|---|---|

| Mitochondrial Membrane Potential (MMP) | Decreased | mdpi.comnih.govmdpi.com |

| ATP Production | Decreased | mdpi.comnih.goviberoamjmed.commdpi.com |

| mtDNA Copy Number | Decreased | mdpi.comnih.govmdpi.com |

| Electron Transport Chain (Complex I) | Inhibited | mdpi.com |

| Intracellular Ca2+ | Increased | mdpi.com |

| Cytochrome C | Released from mitochondria | mdpi.com |

Induction of Oxidative Stress and Reactive Oxygen Species Generation by Aristolochic Acids

A central mechanism of aristolochic acid's toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.goviberoamjmed.com Studies have shown that treating various human cell lines, including renal proximal tubular cells (HK-2) and promyelocytic leukemia cells (HL-60), with AAI leads to a dose-dependent increase in intracellular ROS. jfda-online.comjfda-online.comnih.govnih.gov

Vii. Cellular Responses and Pathological Processes at a Mechanistic Level

Mechanisms of Renal Epithelial Cell Damage and Programmed Cell Death (Apoptosis/Necrosis)

The cytotoxicity of aristolochic acids in renal proximal tubular epithelial cells (PTECs) is a primary event in the pathogenesis of Aristolochic Acid Nephropathy (AAN). The damage is mediated through multiple, interconnected pathways leading to either programmed cell death (apoptosis) or unregulated cell death (necrosis).

The central mechanism of genotoxic stress involves the formation of AA-DNA adducts, predominantly 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I). The persistence of these adducts, particularly dA-AL-I, triggers a robust DNA damage response (DDR). This response activates the tumor suppressor protein p53 through phosphorylation by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic proteins.

The intrinsic, or mitochondrial, pathway of apoptosis is a key route for AA-induced cell death. Activated p53 induces the transcription of pro-apoptotic Bcl-2 family members, such as Bax (Bcl-2-associated X protein) and PUMA (p53 upregulated modulator of apoptosis). These proteins translocate to the mitochondria, where they antagonize anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol. Cytosolic cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), forming the apoptosome, which recruits and activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving critical cellular substrates, leading to cell shrinkage, chromatin condensation, and formation of apoptotic bodies.

Under conditions of severe cellular stress and massive ATP depletion caused by mitochondrial dysfunction, cells may undergo necrosis instead of apoptosis. Extensive mitochondrial damage disrupts oxidative phosphorylation, leading to a collapse in cellular energy levels. This prevents the energy-dependent execution of apoptosis and results in the loss of plasma membrane integrity, cellular swelling, and the release of intracellular contents, which provokes a strong inflammatory response.

Interactive Table: Key Mediators in AA-Induced Renal Cell Death

| Mediator | Class | Role in AA-Induced Cytotoxicity | Pathway |

| AA-DNA Adducts | Genotoxic Lesion | Initiate the DNA damage response (DDR). | Apoptosis / Necrosis |

| p53 | Tumor Suppressor | Activated by DDR; transcriptionally upregulates pro-apoptotic proteins. | Apoptosis |

| Bax | Pro-apoptotic Protein | Promotes mitochondrial outer membrane permeabilization (MOMP). | Intrinsic Apoptosis |

| Bcl-2 | Anti-apoptotic Protein | Inhibits MOMP; its function is antagonized by Bax. | Intrinsic Apoptosis |

| Cytochrome c | Mitochondrial Protein | Released into cytosol, binds Apaf-1 to form the apoptosome. | Intrinsic Apoptosis |

| Caspase-9 | Initiator Caspase | Activated by the apoptosome; activates effector caspases. | Intrinsic Apoptosis |

| Caspase-3 | Effector Caspase | Cleaves cellular substrates, executing the apoptotic program. | Intrinsic Apoptosis |

| ATP | Energy Molecule | Depletion due to mitochondrial damage can shift cell death from apoptosis to necrosis. | Necrosis |

Urothelial Cell Transformation and Neoplastic Progression Pathways Induced by Aristolochic Acids

The potent carcinogenicity of aristolochic acids is most prominently observed in the urothelium, leading to the development of aristolochic acid-associated upper tract urothelial carcinoma (UTUC). This process is driven by the unique mutagenic signature left by AA-DNA adducts.

The primary molecular event is the misreplication of DNA containing the dA-AL-I adduct. During DNA replication, polymerases frequently misinsert an adenine (B156593) opposite the adduct. In the subsequent round of replication, this adenine is correctly paired with a thymine, completing an A:T to T:A transversion mutation. This specific mutation type is a molecular hallmark of AA exposure.

A critical target for this mutagenesis is the TP53 tumor suppressor gene. The A:T to T:A transversions frequently occur at specific hotspot codons within the DNA-binding domain of TP53, leading to missense mutations that inactivate its tumor-suppressive functions. Loss of p53 function cripples the cell's ability to respond to DNA damage, arrest the cell cycle, or undergo apoptosis, thereby permitting the accumulation of further genetic alterations and promoting genomic instability.

Beyond TP53, other genes involved in cell cycle regulation and growth signaling can be affected. For instance, mutations in genes of the PI3K/AKT pathway or activating mutations in oncogenes like HRAS have been identified in AA-associated tumors, although they are less frequent than TP53 mutations. The inactivation of tumor suppressors and the activation of oncogenes collectively disrupt cellular homeostasis, providing a selective growth advantage to the mutated urothelial cells. This initiates a multi-step process of neoplastic progression, from dysplasia to carcinoma in situ, and finally to invasive carcinoma, driven by the relentless accumulation of AA-induced mutations.

Interactive Table: Molecular Events in AA-Induced Urothelial Carcinogenesis

| Event / Molecule | Category | Mechanistic Role | Consequence |

| dA-AL-I Adduct | Mutagenic Lesion | Causes misincorporation of adenine during DNA replication. | A:T → T:A Transversion |

| TP53 Gene | Tumor Suppressor | Frequent target of A:T → T:A transversions at hotspot codons. | Inactivation of p53 protein |

| p53 Protein | Transcription Factor | Loss of function impairs cell cycle arrest, DNA repair, and apoptosis. | Genomic Instability |

| Cell Cycle Checkpoints | Cellular Process | Disabled due to p53 inactivation. | Uncontrolled Cell Proliferation |

| HRAS Gene | Proto-oncogene | Potential target for activating mutations. | Aberrant Growth Signaling |

| Neoplastic Progression | Pathological Process | Multi-step accumulation of mutations. | Transformation to Urothelial Carcinoma |

Fibrogenesis Mechanisms in Renal Interstitium Induced by Aristolochic Acids

Chronic exposure to aristolochic acids leads to progressive renal interstitial fibrosis, the histological hallmark of AAN. This fibrotic process is not a direct effect of AAs on fibroblasts but is secondary to the sustained injury and death of renal tubular epithelial cells (PTECs).

Injured and apoptotic PTECs release a variety of pro-fibrotic mediators, with Transforming Growth Factor-beta 1 (TGF-β1) being the most critical. TGF-β1 acts as a potent signaling molecule that initiates the fibrotic cascade. It binds to its receptors (TβRI/TβRII) on the surface of resident renal interstitial fibroblasts. This binding triggers the phosphorylation and activation of the intracellular signaling proteins Smad2 and Smad3. The phosphorylated Smad2/3 complex then binds to Smad4, and this entire complex translocates to the nucleus.

Inside the nucleus, the Smad complex acts as a transcription factor, driving the expression of genes responsible for fibrosis. A key event is the transdifferentiation of fibroblasts into myofibroblasts, characterized by the de novo expression of alpha-smooth muscle actin (α-SMA). Myofibroblasts are the primary effector cells in fibrosis. They are highly synthetic and contractile, responsible for the excessive production and deposition of extracellular matrix (ECM) components, including type I and III collagens, fibronectin, and laminin. Concurrently, TGF-β1 signaling also suppresses the activity of matrix metalloproteinases (MMPs) by upregulating tissue inhibitors of metalloproteinases (TIMPs), which further skews the balance towards ECM accumulation by inhibiting its degradation. This relentless deposition of ECM proteins gradually replaces normal renal parenchyma, leading to tubular atrophy, capillary loss, and ultimately, end-stage renal disease.

Immune Cell Activation and Inflammatory Response Pathways Induced by Aristolochic Acids

The cellular damage induced by aristolochic acids triggers a sterile inflammatory response within the renal interstitium, which actively contributes to the progression of both acute injury and chronic fibrosis.

Necrotic renal tubular cells release endogenous molecules known as Damage-Associated Molecular Patterns (DAMPs), such as high-mobility group box 1 (HMGB1) and ATP. These DAMPs are recognized by pattern recognition receptors (PRRs), including Toll-like receptors (TLRs, e.g., TLR2, TLR4) and NOD-like receptors (NLRs, e.g., NLRP3), which are expressed on resident immune cells like macrophages and dendritic cells, as well as on the injured tubular cells themselves.

Activation of these PRRs initiates downstream signaling cascades, most notably involving the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB activation leads to the transcription and secretion of a broad spectrum of pro-inflammatory cytokines and chemokines. Key cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). These cytokines amplify the inflammatory state and have direct cytotoxic and pro-fibrotic effects. Chemokines, such as CCL2 (MCP-1), are also released, creating a chemical gradient that recruits circulating monocytes, lymphocytes, and neutrophils into the renal interstitium.

The recruited inflammatory cells, particularly macrophages, become activated and further propagate the injury. M1-polarized (classically activated) macrophages release more pro-inflammatory cytokines and reactive oxygen species (ROS), exacerbating tubular damage. Over time, a shift towards M2-polarized (alternatively activated) macrophages can occur, which secrete pro-fibrotic factors like TGF-β1, directly contributing to the fibrogenic process described in section 7.3. This chronic, self-perpetuating inflammation is a critical link between the initial AA-induced injury and the development of irreversible renal fibrosis.

Angiogenesis Modulation and Vascular Endothelial Cell Responses

The impact of aristolochic acids on angiogenesis—the formation of new blood vessels—is context-dependent, exhibiting opposing effects in renal fibrosis versus cancer progression.

In the context of AAN, the progressive interstitial fibrosis is strongly associated with a reduction in peritubular capillary density. This anti-angiogenic effect is a key feature of chronic kidney disease progression. The mechanisms are multifactorial. Firstly, the expanding fibrotic matrix physically compresses and obliterates capillaries. Secondly, injured endothelial cells may undergo apoptosis. Thirdly, the balance between pro- and anti-angiogenic factors is disrupted. While injured tissue may initially upregulate pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), the overwhelming pro-fibrotic and inflammatory microenvironment, potentially including elevated levels of anti-angiogenic factors like thrombospondin-1, leads to a net loss of vasculature. This capillary rarefaction exacerbates local hypoxia, which further stimulates fibrosis and tubular cell injury, creating a vicious cycle of tissue destruction.

Conversely, in the context of AA-induced urothelial carcinoma, tumor growth beyond a minimal size is dependent on the induction of angiogenesis. To survive and proliferate, transformed urothelial cells must secure a blood supply. They achieve this by undergoing an "angiogenic switch," where they begin to secrete high levels of pro-angiogenic factors, most notably VEGF. This secreted VEGF binds to its receptors (VEGFRs) on nearby vascular endothelial cells, stimulating them to proliferate, migrate, and form new, albeit often leaky and disorganized, blood vessels that infiltrate the tumor mass. This neovascularization provides the tumor with essential oxygen and nutrients and serves as a route for metastasis.

Interactive Table: Angiogenic Factors and Their Roles in AA-Related Pathologies

| Factor | Class | Role in AAN (Fibrosis) | Role in UTUC (Cancer) |

| VEGF | Pro-angiogenic | Insufficient to overcome fibrotic/inflammatory milieu, leading to net capillary loss. | Secreted by tumor cells to stimulate endothelial cell proliferation and migration. |

| Thrombospondin-1 | Anti-angiogenic | Potentially upregulated in the fibrotic kidney, contributing to capillary rarefaction. | Its expression is typically downregulated by tumor cells to permit angiogenesis. |

| Endothelial Cells | Cell Type | Undergo apoptosis and dysfunction, contributing to capillary loss. | Activated by VEGF to proliferate and form new tumor blood vessels. |

| Hypoxia | Cellular State | Worsened by capillary loss, drives further fibrosis. | A primary stimulus for tumor cells to produce VEGF. |

Role of Autophagy in Cellular Responses to Aristolochic Acid Exposure

Autophagy is a fundamental cellular catabolic process for degrading and recycling damaged organelles and long-lived proteins. In the context of aristolochic acid toxicity, autophagy plays a complex and dual role.

Initially, autophagy can function as a pro-survival mechanism. Upon exposure to AAs, renal tubular cells activate autophagy to mitigate cellular stress. The process, marked by the formation of double-membraned autophagosomes that engulf damaged mitochondria (mitophagy) and protein aggregates, attempts to clear the toxic cellular debris and maintain cellular homeostasis. This adaptive response can limit apoptosis and preserve cell viability in the face of mild to moderate AA-induced damage.

However, under conditions of prolonged or high-level AA exposure, the autophagic process can become dysfunctional or overwhelmed. The sheer load of damaged components can exceed the cell's autophagic capacity. Research suggests that sustained AA exposure can impair autophagic flux—the complete process from autophagosome formation to its fusion with lysosomes and subsequent degradation of its contents. This impairment leads to an accumulation of autophagosomes and a failure to clear damaged material, which can contribute to cellular dysfunction and death.

Furthermore, excessive or dysregulated autophagy can transition from a pro-survival to a pro-death pathway, a phenomenon sometimes referred to as autophagic cell death. In this scenario, the massive sequestration of cytoplasm and organelles can lead to cellular self-destruction. The interplay between apoptosis and autophagy is intricate; for instance, key apoptotic proteins like caspases can cleave and inactivate essential autophagy-related proteins (Atgs), while autophagy can, in some contexts, degrade caspases. The ultimate fate of the cell—survival, apoptosis, or necrosis—depends on the intensity of the AA-induced stress and the dynamic balance between these interconnected cellular response pathways.

Viii. Genotoxicity and Mutagenicity Research on Aristolochic Acids

In Vitro Genotoxicity Assays of Aristolochic Acids (e.g., Ames Test, Chromosomal Aberration Tests)

A battery of in vitro tests has been employed to characterize the genotoxic profile of aristolochic acids. These assays consistently demonstrate that AAs are potent mutagens and clastogens, capable of inducing gene mutations and structural chromosome damage in both bacterial and mammalian cells. jfda-online.comfda.gov.tw

Bacterial Reverse Mutation Assays (Ames Test)

The mutagenicity of aristolochic acids was notably demonstrated in the Ames test, which measures the ability of a substance to induce reverse mutations in various strains of Salmonella typhimurium. mdpi.com Natural mixtures of AAI and AAII were shown to be direct-acting mutagens in strains TA100 and TA1537, even without external metabolic activation. oup.com Studies using specialized YG strains, which are highly sensitive to mutagenic nitroarenes, confirmed the mutagenicity of both AAI and AAII. oup.comnih.gov Aristolochic acid II was generally found to be the more active compound in these bacterial assays. oup.comnih.gov The crucial role of the nitro group in their mutagenicity was highlighted by the fact that aristolic acid I, an analogue lacking the nitro group, showed no mutagenic activity. oup.comnih.gov

Mammalian Cell-Based Assays

In vitro studies using mammalian cell lines have further solidified the genotoxic potential of aristolochic acids.

Chromosomal Aberration Tests: Aristolochic acid has been shown to be a clastogenic agent, causing structural chromosomal damage. jfda-online.com In Chinese Hamster Ovary (CHO-K1) cells, AA produced dose-dependent increases in the frequency of structural chromosomal aberrations, including chromosome gaps and breaks. jfda-online.comnih.gov

Sister Chromatid Exchange (SCE): Treatment with AA also led to a significant, dose-dependent enhancement in the number of sister chromatid exchanges per metaphase in CHO cells. jfda-online.com

Micronucleus Test: In CHO cells, AA induced significant increases in micronucleated binucleated cells, another indicator of chromosomal damage. jfda-online.com

Gene Mutation Assays: Both AAI and AAII were found to be direct mutagens in the Hprt gene in cultured CHO cells. jfda-online.com The mutagenic potency of AAI was found to be significantly higher than AAII under both standard and low-oxygen culture conditions. jfda-online.com

| In Vitro Assay | Test System | Key Findings | Reference(s) |

| Ames Test | Salmonella typhimurium (TA98, TA100, TA1537, YG strains) | AAI and AAII are direct-acting mutagens. AAII is generally more potent. Mutagenicity is dependent on the nitro group. | oup.comnih.govnih.gov |

| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO-K1) cells | Dose-dependent increase in structural chromosomal aberrations (gaps, breaks). | jfda-online.comnih.gov |

| Sister Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) cells | Dose-dependent increase in SCE frequency. | jfda-online.com |

| Micronucleus Assay | Chinese Hamster Ovary (CHO) cells | Significant increase in micronucleated cells. | jfda-online.com |

| Hprt Gene Mutation Assay | Chinese Hamster Ovary (CHO) cells | AAI and AAII are direct mutagens. AAI is more potent than AAII. | jfda-online.com |

In Vivo Mutagenicity Models and DNA Adduct Persistence Studies

In vivo studies in animal models have been critical in confirming the genotoxicity of aristolochic acids in a whole-organism context and in understanding the mechanisms underlying their tissue-specific carcinogenicity.

Mutagenicity in Animal Models

Transgenic rodent models, such as the Big Blue® rat and Muta™Mouse, have been instrumental in studying AA-induced mutations in vivo. osti.gov Following administration of AA, dose-dependent increases in mutant frequencies were observed in both target tissues (like the kidney) and non-target tissues (like the liver and spleen). nih.govnih.gov Notably, the kidneys consistently showed higher levels of mutations compared to the liver, which correlates with the kidney being a primary target for AA-induced tumors. nih.gov

DNA Adduct Formation and Persistence

The genotoxicity of aristolochic acids is mediated by the formation of covalent DNA adducts. jfda-online.comfda.gov.tw After metabolic activation via nitroreduction, AAI and AAII form reactive aristolactam-nitrenium ions that bind preferentially to the exocyclic amino groups of purine (B94841) bases in DNA. jfda-online.comnih.govosti.gov

Types of Adducts: The primary adducts identified in both human and rodent tissues are 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI), 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AAI), and 7-(deoxyadenosin-N6-yl)aristolactam II (dA-AAII). nih.goviarc.fr

Tissue Distribution: These adducts have been detected in various organs in rats, including the kidney, liver, spleen, and forestomach. nih.govnih.goviarc.fr Studies have shown that co-exposure to both AAI and AAII, as occurs with the natural plant extract, can increase the formation of DNA adducts in the liver and kidneys compared to exposure to either compound alone. mdpi.com

Persistence: A critical factor in the carcinogenicity of AA is the persistence of its DNA adducts. jfda-online.com Studies in rats have shown that while dG-AAI adduct levels decrease steadily over time, the dA-AAI adducts are remarkably persistent, remaining at nearly unchanged levels in tissues for many weeks after exposure ceases. jfda-online.comnih.gov This persistent dA-AAI adduct is considered a critical pre-mutagenic lesion that can be converted into a permanent mutation if not repaired before DNA replication. jfda-online.comoup.com This adduct has been proposed as a reliable biomarker of AA exposure, as it can be detected in patients' renal tissues decades after exposure. osti.gov

The repair of these bulky adducts is primarily handled by the nucleotide excision repair (NER) pathway. oup.comacs.org The persistence of dA-AAI adducts suggests they may be poorly recognized or repaired by the global genomic NER sub-pathway. nih.gov

| Parameter | In Vivo Model/System | Key Findings | Reference(s) |

| Mutagenicity | Big Blue® rats, Muta™Mouse | Dose-dependent increase in mutant frequency in kidney, liver, and spleen. Higher mutation rates in the kidney. | osti.govnih.gov |

| DNA Adducts Formed | Rodent tissues (kidney, liver, forestomach), Human tissues | dA-AAI, dG-AAI, and dA-AAII are the major adducts identified. | nih.govnih.goviarc.fr |